![molecular formula C9H7BrN2O2S B1294171 1-((2-Bromophenyl)sulfonyl)-1H-pyrazole CAS No. 957120-65-9](/img/structure/B1294171.png)
1-((2-Bromophenyl)sulfonyl)-1H-pyrazole
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Description
“1-((2-Bromophenyl)sulfonyl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a sulfonyl functional group attached to a bromophenyl group .
Synthesis Analysis
While specific synthesis methods for “1-((2-Bromophenyl)sulfonyl)-1H-pyrazole” are not available, compounds with similar structures are often synthesized through electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .
Molecular Structure Analysis
The molecular structure of “1-((2-Bromophenyl)sulfonyl)-1H-pyrazole” likely includes a pyrazole ring, a sulfonyl group, and a bromophenyl group . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.
Chemical Reactions Analysis
The chemical reactions of “1-((2-Bromophenyl)sulfonyl)-1H-pyrazole” would likely be influenced by the presence of the pyrazole ring, the sulfonyl group, and the bromophenyl group. For example, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((2-Bromophenyl)sulfonyl)-1H-pyrazole” would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially affect its solubility .
Scientific Research Applications
Antimicrobial and Antibiofilm Agents
Compounds with the 1-((2-Bromophenyl)sulfonyl)-1H-pyrazole structure have shown promise in the development of novel antimicrobial agents. They are particularly effective against Gram-positive pathogens and can be instrumental in fighting biofilm-associated infections, such as those caused by Enterococcus faecium .
Alzheimer’s Disease Treatment
Derivatives of this compound class, like masupirdine (SUVN-502), exhibit selective antagonistic effects on the 5-HT6 receptor. This has been developed for the symptomatic treatment of Alzheimer’s disease, showcasing the compound’s potential in neuropharmacology .
Proteomics Research
The bromophenylsulfonyl moiety is utilized in proteomics research. It serves as a specialty product for probing protein interactions and functions, indicating its utility in understanding complex biological systems .
Drug Design and Synthesis
The sulfonyl group in 1-((2-Bromophenyl)sulfonyl)-1H-pyrazole is a valuable scaffold in drug design. It aids in the synthesis of compounds with potential therapeutic applications, including N-acyl-L-valine and 4H-1,3-oxazol-5-one derivatives .
Antioxidant Activity
Research indicates that derivatives of this compound exhibit antioxidant properties. This is crucial for developing treatments that can mitigate oxidative stress-related damage in various diseases .
Alternative Toxicity Testing
The compound has been used in toxicity assays, such as those involving freshwater cladoceran Daphnia magna. This highlights its role in environmental toxicity studies and alternative toxicity testing methods .
In Silico Studies for Drug Discovery
In silico analysis of 1-((2-Bromophenyl)sulfonyl)-1H-pyrazole derivatives has been performed to predict their antimicrobial effect and toxicity. This computational approach accelerates the drug discovery process by predicting the behavior of these compounds before physical synthesis .
properties
IUPAC Name |
1-(2-bromophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11-12/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATUVNJTMAQYOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N2C=CC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650044 |
Source
|
Record name | 1-(2-Bromobenzene-1-sulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Bromophenyl)sulfonyl)-1H-pyrazole | |
CAS RN |
957120-65-9 |
Source
|
Record name | 1-[(2-Bromophenyl)sulfonyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957120-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromobenzene-1-sulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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